{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine
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Overview
Description
{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine is a heterocyclic compound with a molecular formula of C₉H₁₂N₄. This compound is part of the imidazo[1,2-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the formation of the imidazo[1,2-a]pyrimidine core structure . For example, one common synthetic route involves the condensation of 2-aminopyrimidine with an aldehyde and an isocyanide under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale multicomponent reactions due to their efficiency and high yield. These methods are optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives with different functional groups, while substitution reactions can introduce a variety of substituents at the methanamine position .
Scientific Research Applications
{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of {2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares the same core structure but with different substituents.
2-Amino-6-(trifluoromethyl)pyrimidin-4(3H)-one: Another heterocyclic compound with similar biological activities.
Uniqueness
{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H12N4 |
---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
(2-ethylimidazo[1,2-a]pyrimidin-5-yl)methanamine |
InChI |
InChI=1S/C9H12N4/c1-2-7-6-13-8(5-10)3-4-11-9(13)12-7/h3-4,6H,2,5,10H2,1H3 |
InChI Key |
VKKSKBRTKPVLKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN2C(=CC=NC2=N1)CN |
Origin of Product |
United States |
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